molecular formula C10H5BrN2O B1288697 8-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 61338-14-5

8-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B1288697
CAS No.: 61338-14-5
M. Wt: 249.06 g/mol
InChI Key: KBHILCCHUNDPIU-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline-3-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the bromination of 4-hydroxyquinoline-3-carbonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents like tetra-n-butylammonium bromide (TBAB) may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .

Scientific Research Applications

8-Bromo-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the combination of the bromine, hydroxyl, and nitrile groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

8-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHILCCHUNDPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613629
Record name 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-14-5
Record name 8-Bromo-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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